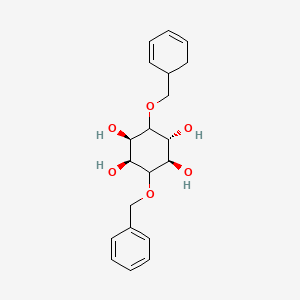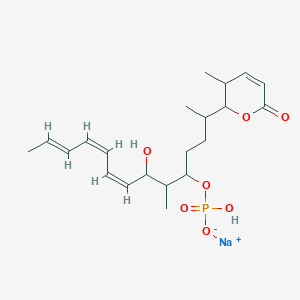
5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) is a complex organic compound with a unique structure that includes a pyranone ring and a phosphorylated tridecatrienyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) typically involves multiple steps, including the formation of the pyranone ring and the attachment of the phosphorylated tridecatrienyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and tridecatrienyl groups.
Reduction: Reduction reactions may target the pyranone ring or the phosphorylated side chain.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The phosphorylated side chain can play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (potassium salt)
- 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (calcium salt)
Uniqueness
The sodium salt form of this compound may exhibit unique solubility, stability, and reactivity properties compared to its potassium or calcium counterparts. These differences can influence its applications and effectiveness in various fields.
Propiedades
Fórmula molecular |
C21H32NaO7P |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
sodium;[(8Z,10Z,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-; |
Clave InChI |
DXWSCXWALSKXSD-ZHCXJCEOSA-M |
SMILES isomérico |
C/C=C/C=C\C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] |
SMILES canónico |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


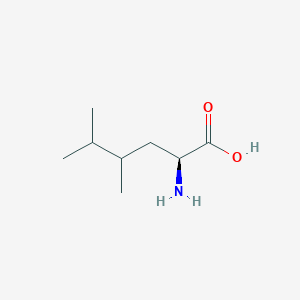
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
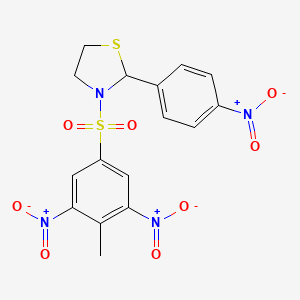
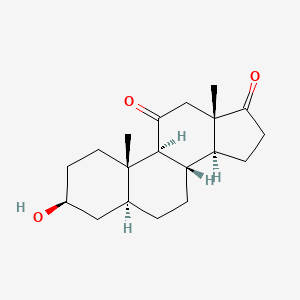
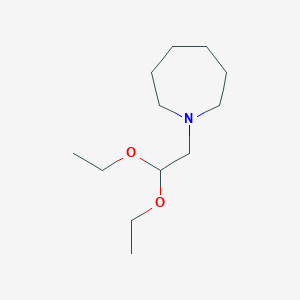
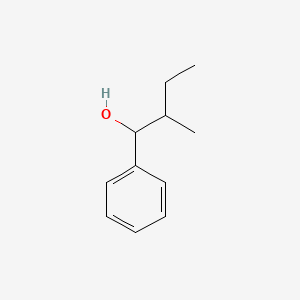
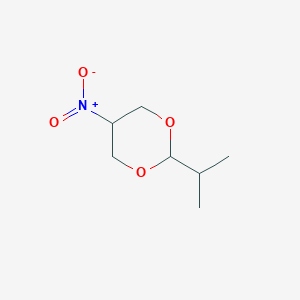

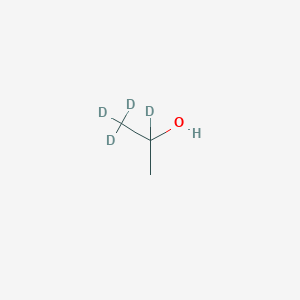
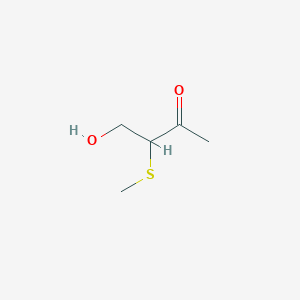
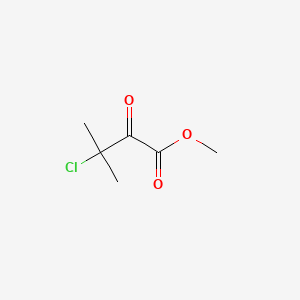
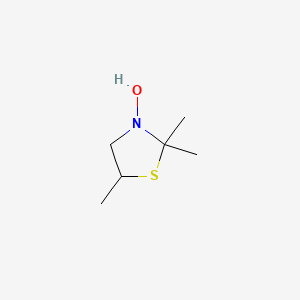
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
